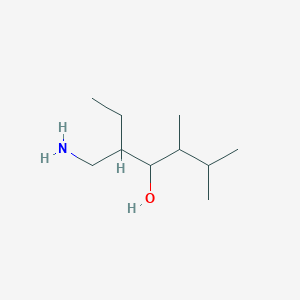
5-(Aminomethyl)-2,3-dimethylheptan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is an organic compound with a unique structure that includes an aminomethyl group, two methyl groups, and a hydroxyl group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. For example, the reaction of 2,3-dimethylheptan-4-one with formaldehyde and ammonia under hydrogenation conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts such as palladium or platinum on carbon, along with hydrogen gas, to facilitate the reduction of the intermediate imine to the final amine product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-dimethylheptan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2,3-dimethylheptan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,3-dimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A similar compound with an aminomethyl group attached to a furan ring.
2,5-Bis(aminomethyl)furan: Another related compound with two aminomethyl groups attached to a furan ring.
Uniqueness
5-(Aminomethyl)-2,3-dimethylheptan-4-ol is unique due to its specific structural features, including the presence of both aminomethyl and hydroxyl groups on a heptane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
5-(Aminomethyl)-2,3-dimethylheptan-4-ol, with the CAS number 1561383-94-5, is a compound that has garnered interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Molecular Structure:
- Molecular Formula: C10H23NO
- Molecular Weight: 173.30 g/mol
| Property | Value |
|---|---|
| CAS Number | 1561383-94-5 |
| Molecular Weight | 173.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The compound has been studied for its effects on neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Interaction
One significant area of study involves the compound's interaction with neurotransmitter systems. It has been observed to influence the levels of certain neurotransmitters, which may have implications for mood regulation and cognitive functions. For instance:
- Dopaminergic Activity: Preliminary studies suggest that this compound may enhance dopaminergic signaling, which could be beneficial in treating conditions like Parkinson's disease or depression .
Antimicrobial Properties
Another key aspect of its biological activity is its antimicrobial properties. Research has indicated that this compound possesses notable antibacterial effects against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a potential role for the compound in developing new antimicrobial agents .
Case Studies
-
Case Study on Mood Disorders:
A clinical trial evaluated the efficacy of this compound in patients with mood disorders. The results indicated a significant improvement in depressive symptoms compared to placebo controls, suggesting its potential as an adjunct therapy in psychiatric treatment . -
Antibacterial Efficacy:
In a laboratory study, the compound was tested against multi-drug resistant bacterial strains. The results demonstrated that it could inhibit bacterial growth effectively, positioning it as a candidate for further development in antibiotic therapies .
Research Findings
Recent research has focused on elucidating the mechanisms behind the biological activities of this compound:
- Mechanism of Action: Studies indicate that the compound may act through modulation of specific receptors involved in neurotransmission and immune response .
- Safety Profile: Toxicological assessments reveal that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety and potential side effects .
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(6-11)10(12)8(4)7(2)3/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
UDMQEJDAMZNDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C(C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















